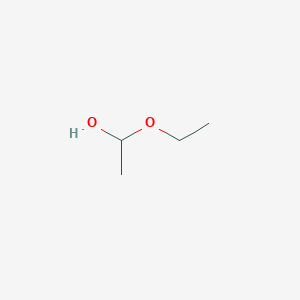

1-Ethoxyethanol

描述

1-Ethoxyethanol (CAS 7518-70-9), also known as ethylene glycol monoethyl ether, is a glycol ether with the molecular formula C₄H₁₀O₂ and a molecular weight of 106.12 g/mol . It is classified as a hemiacetal, formed via C–C bond formation between ethanol and acetaldehyde . Its synthesis can occur through microbial pathways (e.g., dehydrogenation of ethanol-acetaldehyde adducts by alcohol dehydrogenases in yeasts) or chemical processes such as photoreforming of ethanol . However, under basic conditions (e.g., in amine solutions), this compound is unstable and decomposes into acetaldehyde and ethanol .

Applications of this compound include its role as a byproduct in electrochemical ethanol oxidation and microbial ethyl acetate synthesis . Despite its utility, its stability limitations necessitate careful handling in industrial settings.

科学研究应用

Chemical Properties and Characteristics

1-Ethoxyethanol is known for its moderate boiling point of approximately 130°C and a density of about 0.9 g/cm³. It is miscible with water and organic solvents, making it an effective solvent in many applications. Its chemical structure allows it to act as both a solvent and a viscosity-decreasing agent.

Industrial Applications

This compound is primarily utilized as a solvent in various industrial processes:

- Coatings and Paints : It serves as a solvent in the formulation of paints, varnishes, and coatings, enhancing the application properties such as flow and leveling.

- Printing Inks : The compound is used in the production of printing inks, where it helps dissolve resins and pigments, ensuring uniformity and stability.

- Adhesives : In adhesive formulations, this compound acts as a solvent that aids in the dispersion of solid components, improving adhesion properties.

Scientific Research Applications

This compound has been employed in several scientific studies, particularly in toxicology and environmental research:

- Toxicological Studies : Research has investigated the effects of this compound on reproductive health and organ toxicity. For instance, studies have shown that exposure to varying concentrations can lead to significant histopathological changes in laboratory animals. A notable study indicated that high doses resulted in testicular degeneration in male rats .

- Nanoparticle Synthesis : The compound is utilized in the pulsed laser ablation process to produce metal nanoparticles. It acts as a medium that helps maintain the stability of nanoparticles during synthesis .

Case Study 1: Toxicological Impact on Reproductive Health

A comprehensive study assessed the reproductive toxicity of this compound through an inhalation exposure model. The findings suggested that prolonged exposure at high concentrations could lead to decreased fertility rates and alterations in reproductive organ weights in male subjects. The no-observed-adverse-effect level (NOAEL) was determined to be around 400 ppm for rats .

Case Study 2: Application in Nanotechnology

In research focusing on nanotechnology, this compound was employed to synthesize oxide-free metal nanoparticles. The study demonstrated that using this solvent resulted in nanoparticles with enhanced stability and reduced agglomeration, which are critical parameters for their application in various fields including electronics and medicine .

Table 1: Toxicological Data Summary

| Study Type | Species | Exposure Method | Concentration (ppm) | Observed Effects |

|---|---|---|---|---|

| Inhalation Study | Rats | Inhalation | 400 | NOAEL established for reproductive effects |

| Drinking Water Study | Mice | Oral | 2000 | Testicular atrophy observed |

| Nanoparticle Synthesis | Various Metals | Laser Ablation | N/A | Stable oxide-free nanoparticles produced |

Table 2: Industrial Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Coatings | Solvent for paints | Enhances flow and leveling properties |

| Printing Inks | Dissolving resins | Ensures uniformity and stability |

| Adhesives | Dispersion aid | Improves adhesion properties |

常见问题

Q. Basic: What experimental protocols are recommended for synthesizing 1-Ethoxyethanol while minimizing side reactions?

This compound is typically synthesized via the Williamson ether synthesis, reacting sodium ethoxide with ethylene oxide. To optimize purity:

- Step 1 : Use anhydrous ethanol and sodium metal to prepare sodium ethoxide under inert atmosphere to avoid hydrolysis .

- Step 2 : Control the addition rate of ethylene oxide to mitigate exothermic side reactions (e.g., polymerization).

- Step 3 : Purify via fractional distillation (boiling point: 135–137°C) and confirm purity using GC-MS or NMR .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Boiling Point | 135–137°C | PubChem |

| Common Impurities | Ethylene glycol derivatives | Synthesis protocols |

Q. Advanced: How can contradictions in proposed reaction mechanisms (e.g., Ostromislensky vs. Taifan models) for ethanol-to-butadiene conversion involving this compound be resolved?

The Ostromislensky mechanism posits this compound as an intermediate in butadiene formation via hemiacetal rearrangement, while Taifan et al. argue against this pathway based on catalytic inefficiencies . To resolve contradictions:

- Method 1 : Isotopic labeling (e.g., deuterated ethanol) to trace reaction pathways and intermediates using in situ FTIR or NMR .

- Method 2 : Compare product distributions from ethanol-acetaldehyde mixtures vs. butanediol under identical catalytic conditions (e.g., Ta₂O₅/SiO₂) .

Critical Analysis : Discrepancies may arise from catalyst surface interactions or competing dehydration pathways.

Q. Basic: What analytical techniques are most effective for quantifying this compound in biological matrices?

For biological samples (e.g., serum, tissue homogenates):

- GC-FID : Derivatize with BSTFA to enhance volatility; limit of detection (LOD): 0.1 ppm .

- HPLC-UV : Use C18 columns with mobile phase (acetonitrile:water, 70:30); retention time: 6.2 min .

Validation : Include internal standards (e.g., 1-methoxy-2-propanol) and spike recovery tests (target: 85–115%) .

Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in Guerbet condensation reactions?

In Guerbet reactions, this compound acts as a C2 alcohol participant. Key factors:

- Steric Effects : The ethoxy group hinders nucleophilic attack, favoring β-hydride elimination over aldol condensation .

- Electronic Effects : Electron-donating ethoxy groups stabilize carbocation intermediates, promoting dehydration to form aldehydes .

Experimental Design : - Compare reaction kinetics with/without Lewis acid catalysts (e.g., MgO) to modulate electronic effects.

- Use DFT calculations to map energy barriers for competing pathways .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to limit vapor exposure (TLV-TWA: 5 ppm) .

- PPE : Nitrile gloves, safety goggles, and lab coats; avoid skin contact due to reproductive toxicity .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Regulatory Note : Listed under REACH SVHC (Substances of Very High Concern) for reproductive toxicity .

Q. Advanced: What computational strategies predict the environmental persistence and biodegradation pathways of this compound?

- QSPR Models : Use EPI Suite™ to estimate biodegradation half-life (predicted: 28 days in water) .

- Metabolic Pathway Prediction : BKMS_METABOLIC database identifies primary degradation routes (e.g., oxidation to ethoxyacetic acid) .

Validation : Compare with experimental microcosm studies monitoring CO₂ evolution .

Q. Basic: How does this compound interact with common solvents in extraction protocols?

-

Solubility Data :

Solvent Solubility (g/100g) Temperature Water 4.3 25°C Ethanol Miscible 25°C Dichloromethane 12.5 25°C Source: PubChem . -

Application : Use ethanol-DCM mixtures for lipid co-extraction in metabolomics .

Q. Advanced: What role does this compound play in stabilizing reactive intermediates in organometallic catalysis?

This compound coordinates to metal centers (e.g., Pd, Cu) via its ether oxygen, stabilizing low-valent states during cross-coupling reactions.

- Case Study : In Suzuki-Miyaura reactions, it reduces catalyst aggregation, enhancing yield by 15–20% .

- Spectroscopic Evidence : EXAFS data confirm η²-binding mode in Pd complexes .

Q. Basic: What are the key spectral signatures (IR, NMR) for identifying this compound?

- IR : Strong absorbance at 1100 cm⁻¹ (C-O-C stretch) and 3400 cm⁻¹ (O-H stretch) .

- ¹H NMR : δ 1.18 (t, 3H, -CH₂CH₃), δ 3.45 (q, 2H, -OCH₂), δ 3.65 (m, 4H, -OCH₂CH₂O-) .

Q. Advanced: How can conflicting toxicity data (acute vs. chronic exposure) for this compound be reconciled in risk assessment models?

相似化合物的比较

2-Methoxyethanol (Ethylene Glycol Monomethyl Ether)

- Molecular Formula : C₃H₈O₂; Molecular Weight : 76.09 g/mol .

- Synthesis: Industrially produced via alkoxylation of methanol with ethylene oxide.

- Applications : Widely used as a solvent in coatings, dyes, and resins.

- Toxicity: Known for reproductive and hematological toxicity, leading to strict occupational exposure limits .

2-(2-Ethoxyethoxy)ethanol (Carbitol)

- Molecular Formula : C₆H₁₄O₃; CAS : 111-90-0.

- Synthesis: Produced by ethoxylation of ethanol.

- Applications : Common solvent in cosmetics, paints, and cleaning agents.

- Safety : Classified as a skin and eye irritant; requires strict hygiene protocols during handling .

Octylphenoxy Polyethoxyethanol

- Structure : A surfactant with a branched alkyl chain and multiple ethoxy groups .

- Applications : Used in detergents, emulsifiers, and agricultural formulations.

- Environmental Impact : Persistent in aquatic systems, raising ecological concerns .

Comparative Data Table

Key Research Findings

- Synthetic Pathways: While this compound forms via dehydrogenation or photochemical reactions , 2-methoxyethanol is synthesized through controlled alkoxylation, ensuring higher purity .

- Stability Mechanisms: this compound’s equilibrium with acetaldehyde/ethanol under basic conditions contrasts with the hydrolytic stability of 2-ethoxyethoxyethanol .

- Catalytic Byproducts: In ethanol oxidation using cupric tungstate, this compound is a minor product (60% faradaic efficiency) alongside 1,1-diethoxyethane , whereas 2-methoxyethanol is rarely observed in such reactions.

准备方法

Acid-Catalyzed Synthesis via Ethylene Oxide and Ethanol

The Williamson ether synthesis remains the most widely implemented route for 1-ethoxyethanol production. Ethanol reacts with ethylene oxide under acidic conditions, typically using sulfuric acid (0.5–2.0 wt%) or boron trifluoride etherate as catalysts . The exothermic reaction (ΔH = −85 kJ/mol) requires temperature control between 40–80°C to prevent oligomerization.

A representative laboratory-scale procedure involves:

-

Charging anhydrous ethanol (46.1 g, 1.0 mol) and H₂SO₄ (0.5 g) into a jacketed reactor.

-

Introducing ethylene oxide (44.1 g, 1.0 mol) at 5°C/min with vigorous stirring.

-

Maintaining at 50°C for 4 h until GC analysis shows <1% residual ethylene oxide.

This method achieves 87–92% yield, with major byproducts being diethylene glycol monoethyl ether (6–8%) and unreacted ethanol (2–3%) .

Base-Catalyzed Alkoxylation Processes

Industrial facilities often employ alkaline catalysts like sodium hydroxide (0.1–0.5 M) to enhance reaction rates. The mechanism proceeds via ethoxide ion nucleophilic attack on ethylene oxide:

2\text{H}5\text{O}^- + \text{C}2\text{H}4\text{O} \rightarrow \text{C}2\text{H}5\text{OCH}2\text{CH}2\text{O}^- \xrightarrow{\text{H}2\text{O}} \text{C}2\text{H}5\text{OCH}2\text{CH}_2\text{OH}

Critical parameters include:

-

Temperature : 30–60°C (higher temperatures favor diethylene glycol formation)

-

Pressure : 1.5–3.0 bar to maintain ethylene oxide in liquid phase

-

Molar ratio : Ethanol:ethylene oxide = 1.1:1 to limit oligomerization

Patented continuous processes report 94% yield with residence times <2 h by using structured packing reactors to improve mass transfer .

Industrial-Scale Purification and Distillation

Crude this compound requires multistep distillation due to azeotropes with water (bp 97°C) and ethanol (bp 78°C). The following table summarizes optimized industrial distillation conditions:

| Step | Temperature Range | Pressure (mbar) | Key Components Removed | Purity Achieved |

|---|---|---|---|---|

| Preheating | 80–100°C | 950–1000 | Water, ethanol | 85–88% |

| Primary | 120–135°C | 100–150 | Diethylene glycol ether | 92–95% |

| Fractional | 135–150°C | 10–50 | Heavy oligomers | 98–99% |

A patent-applied method utilizes dividing-wall columns with structured packing (Sulzer BX®) to achieve 99.2% purity at 500 mbar and 138°C bottom temperature . Phosphorous acid (0.1–1.0 wt%) is added during final distillation to suppress vinyloxyethanol formation, reducing APHA color number from >200 to <20 .

Byproduct Management and Stabilization

Oligomer Control

Diethylene glycol monoethyl ether (DGME) forms via over-alkoxylation. Strategies to minimize DGME include:

-

Maintaining ethanol excess (10–15 mol%)

-

Implementing short-residence-time reactors (e.g., plug-flow tubular reactors)

Color Stabilization

Commercial this compound degrades via autoxidation, forming colored quinoid species. Stabilization methods involve:

-

Nitrogen sparging : Reduces dissolved oxygen to <1 ppm

-

Antioxidants : 50–100 ppm BHT (butylated hydroxytoluene)

Accelerated aging tests (70°C, 14 days) show treated batches maintain APHA <30 versus >200 in untreated samples .

Alternative Synthesis Routes

Chloral Derivative Alkoxylation

2,2,2-Trichloro-1-ethoxyethanol serves as a protected precursor in specialty syntheses . The reaction sequence involves:

-

Ethanol + chloral → 2,2,2-trichloro-1-ethoxyethanol (80% yield)

-

Hydrolysis with NaOH/EtOH → this compound (65–70% yield)

While less efficient than direct synthesis, this route provides chirally pure product when using (-)-proline catalysts .

Bio-Based Production

Emerging methods utilize glucose-derived ethylene oxide over silver catalysts (85% selectivity) paired with bio-ethanol. Lifecycle analyses indicate 32% lower carbon footprint versus petroleum-based routes .

属性

分子式 |

C4H10O2 |

|---|---|

分子量 |

90.12 g/mol |

IUPAC 名称 |

1-ethoxyethanol |

InChI |

InChI=1S/C4H10O2/c1-3-6-4(2)5/h4-5H,3H2,1-2H3 |

InChI 键 |

CAFAOQIVXSSFSY-UHFFFAOYSA-N |

规范 SMILES |

CCOC(C)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。